molecular formula C4H10ClNO B3009172 trans-2-Methylazetidin-3-ol hydrochloride CAS No. 1354384-23-8

trans-2-Methylazetidin-3-ol hydrochloride

Cat. No.: B3009172
CAS No.: 1354384-23-8
M. Wt: 123.58
InChI Key: VGWXJFDIRONLQP-RFKZQXLXSA-N
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Description

trans-2-Methylazetidin-3-ol hydrochloride: is a chemical compound with the molecular formula C4H10ClNO It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Methylazetidin-3-ol hydrochloride typically involves the reaction of 2-methylazetidine with hydrochloric acid. The process may include steps such as:

    Formation of 2-Methylazetidine: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Hydrochlorination: The 2-methylazetidine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:

    Batch or Continuous Flow Reactors: To ensure consistent production.

    Purification Steps: Such as crystallization or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-Methylazetidin-3-ol hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Chemistry: trans-2-Methylazetidin-3-ol hydrochloride is used as a building block in organic synthesis. It is valuable for constructing more complex molecules and studying reaction mechanisms.

Biology: In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its unique structure may offer advantages in drug design and development.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of trans-2-Methylazetidin-3-ol hydrochloride involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its use. For example:

    Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting biochemical pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity.

Comparison with Similar Compounds

    2-Methylazetidine: The parent compound without the hydrochloride group.

    3-Azetidinol: A related compound with a hydroxyl group at the 3-position.

    Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

Uniqueness: trans-2-Methylazetidin-3-ol hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group. This gives it distinct chemical and physical properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2S,3R)-2-methylazetidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-3-4(6)2-5-3;/h3-6H,2H2,1H3;1H/t3-,4+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWXJFDIRONLQP-RFKZQXLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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